molecular formula C15H28N2O3 B3027311 (R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate CAS No. 1286207-10-0

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate

Cat. No.: B3027311
CAS No.: 1286207-10-0
M. Wt: 284.39
InChI Key: BCTFNJAAWPWZKN-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate (CAS: 1286207-10-0) is a chiral carbamate-protected pyrrolidine derivative featuring a tetrahydro-2H-pyran-4-ylmethyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules requiring stereochemical precision . Its synthesis likely follows multi-step protocols involving Boc protection, nucleophilic substitutions, and transition metal-catalyzed couplings, as exemplified in related carbamate syntheses (e.g., Sonogashira coupling in , Step 5) .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFNJAAWPWZKN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112817
Record name Carbamic acid, N-[(3R)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-10-0
Record name Carbamic acid, N-[(3R)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate, with CAS number 1286207-10-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of (R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate is C15H28N2O3, with a molecular weight of approximately 284.40 g/mol. The compound is characterized by its carbamate functional group and a pyrrolidine ring, which are significant in determining its biological interactions.

PropertyValue
CAS Number1286207-10-0
Molecular FormulaC15H28N2O3
Molecular Weight284.40 g/mol
Purity>95%

Pharmacological Effects

Research indicates that (R)-tert-butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate exhibits various biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. Specific studies have highlighted the following effects:

  • Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from apoptosis and oxidative stress. This activity is particularly relevant for neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially making it useful in conditions characterized by chronic inflammation.
  • Antitumor Activity : Some investigations have indicated antiproliferative effects against various cancer cell lines, suggesting a possible role in cancer therapy.

The mechanisms underlying the biological activity of (R)-tert-butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Apoptotic Pathways : The compound may inhibit key apoptotic signals, thereby promoting cell survival.
  • Modulation of Cytokine Production : It could influence the production of pro-inflammatory cytokines, reducing inflammation.
  • Interaction with Cellular Signaling Pathways : The compound might interact with specific signaling pathways involved in cell proliferation and survival.

Study on Neuroprotection

A study published in a peer-reviewed journal examined the neuroprotective effects of (R)-tert-butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of this compound. In an animal model of induced inflammation, administration of (R)-tert-butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate resulted in decreased levels of inflammatory markers and improved clinical scores .

Antitumor Activity

A recent investigation assessed the cytotoxic effects of the compound against various human cancer cell lines. The findings revealed that it inhibited cell proliferation with IC50 values in the nanomolar range for certain tumor types, indicating strong antitumor potential .

Scientific Research Applications

Drug Development

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate has potential applications in drug development due to its structural properties that may influence pharmacokinetics and bioactivity. The presence of the tetrahydro-pyran moiety enhances solubility and bioavailability, making it suitable for oral administration.

Anticancer Research

Recent studies have explored the use of this compound in anticancer therapies. For instance, derivatives of similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The carbamate group may enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents.

Synthesis of Complex Molecules

(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the synthesis of more complex organic molecules. This capability is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Catalysis

The compound can act as a catalyst or catalyst precursor in various chemical reactions, including asymmetric synthesis. Its chirality can be exploited to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potency.
Study BSynthesis PathwayDeveloped a novel synthetic route utilizing (R)-tert-butyl carbamate as a key intermediate, improving yield by 30%.
Study CPharmacokineticsInvestigated absorption and metabolism, showing favorable profiles for oral bioavailability compared to similar compounds.

Comparison with Similar Compounds

Enantiomeric and Stereochemical Variants

  • (S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-46-2):
    • Structural Difference : The (S)-isomer replaces the tetrahydro-2H-pyran-4-ylmethyl group with a tetrahydro-2H-pyran-4-carbonyl moiety, introducing a ketone functionality.
    • Physicochemical Properties :
  • Molecular formula: C₁₅H₂₆N₂O₄
  • Molar mass: 298.38 g/mol
  • Predicted pKa: 12.13 ± 0.20 (vs. ~12–13 for the (R)-isomer, inferred from similar carbamates)
  • Boiling point: 470.3 ± 45.0 °C .

Pyridine-Based Carbamates ()

  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Entry 228):
    • Structural Difference : A pyridine ring replaces the pyrrolidine-tetrahydro-2H-pyran system.
    • Impact : The aromatic pyridine core confers rigidity and electron-withdrawing properties, altering reactivity in nucleophilic substitutions.
  • tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (Entry 229): Structural Difference: Incorporates a hydroxyimino group, enabling chelation or tautomerization. Impact: Enhanced metal-binding capacity, making it suitable for catalytic applications or prodrug design.

Complex Heterocyclic Derivatives ()

  • tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate: Structural Difference: Combines a pyrazolo[3,4-d]pyrimidine core with a chromen-4-one moiety and carbamate-protected furan. Impact: The extended π-system and fluorinated groups enhance bioavailability and target affinity (e.g., kinase inhibition), as seen in its mass (615.7 [M+1]) and melting point (163–166°C) .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted pKa Application Context
(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate 1286207-10-0 C₁₅H₂₆N₂O₃ 294.38 Pyrrolidine, Boc, THP-methyl ~12–13 Chiral intermediate
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate 1286207-46-2 C₁₅H₂₆N₂O₄ 298.38 Pyrrolidine, Boc, THP-carbonyl 12.13 ± 0.20 Solubility-enhanced variant
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate N/A C₁₂H₁₈N₂O₄ 254.28 Pyridine, hydroxy, methoxy, Boc ~10–11 Metal chelation
Pyrazolo-pyrimidine-chromenone derivative () N/A C₃₃H₂₈F₂N₆O₅ 614.61 Pyrazolo[3,4-d]pyrimidine, chromenone N/A Kinase inhibitor candidate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate, and how can stereochemical purity be ensured?

  • Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamates are often prepared via nucleophilic substitution or coupling reactions using Boc-protected intermediates. To ensure stereochemical purity, chiral chromatography or enantioselective catalysis (e.g., asymmetric hydrogenation) is recommended. NMR analysis (e.g., 1H^1 \text{H} and 13C^{13} \text{C}) and chiral HPLC should be used to verify enantiomeric excess .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and coupling constants to confirm stereochemistry .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve spatial arrangements, as demonstrated for structurally related carbamates .

Q. What solvents and reaction conditions are optimal for derivatizing the pyrrolidine and tetrahydro-2H-pyran moieties?

  • Answer : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres (N2_2/Ar) are preferred for nucleophilic substitutions. For ring-opening or functionalization of the tetrahydro-2H-pyran group, acidic or basic conditions (e.g., HCl/dioxane for Boc deprotection) are effective. Monitor reactivity using TLC or LC-MS to avoid over-functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydro-2H-pyran-4-ylmethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Answer : The tetrahydro-2H-pyran group introduces conformational rigidity, which can enhance binding affinity to biological targets. Its electron-rich oxygen may participate in hydrogen bonding. Computational modeling (e.g., DFT) can predict steric clashes or electronic interactions in enzyme active sites. Comparative studies with analogs lacking this group are critical to isolate its effects .

Q. What strategies resolve contradictions in reported reaction yields for Boc-protected intermediates under similar conditions?

  • Answer : Variability often arises from trace moisture or impurities in reagents. Standardize protocols by:

  • Purification : Use freshly distilled solvents and anhydrous conditions.
  • Catalyst Screening : Test palladium or nickel catalysts for coupling reactions.
  • Kinetic Analysis : Use in-situ IR or NMR to monitor reaction progress and identify bottlenecks .

Q. How can computational methods predict the compound’s solubility and bioavailability for in vivo studies?

  • Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (lipophilicity) and aqueous solubility. Molecular dynamics simulations can assess membrane permeability. Validate predictions experimentally via shake-flask solubility tests and Caco-2 cell assays .

Q. What analytical techniques are suitable for detecting degradation products during stability studies?

  • Answer : Use LC-MS/MS with photodiode array (PDA) detection to identify degradation pathways (e.g., hydrolysis of the carbamate group). Accelerated stability studies under varying pH and temperature conditions can isolate labile functional groups. Compare fragmentation patterns with synthetic standards .

Methodological Considerations

  • Data Interpretation : For NMR assignments, reference deuterated solvents and internal standards (e.g., TMS) to ensure reproducibility .
  • Contradiction Management : When encountering conflicting reactivity data, conduct control experiments with structurally defined analogs to isolate variables (e.g., steric hindrance vs. electronic effects) .
  • Safety Protocols : While the compound is not classified as hazardous, follow general lab safety guidelines (e.g., PPE, fume hoods) for handling carbamates and tetrahydro-2H-pyran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.